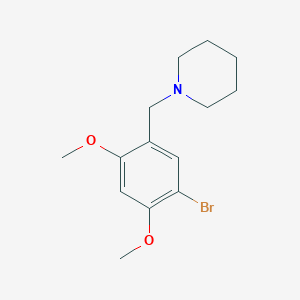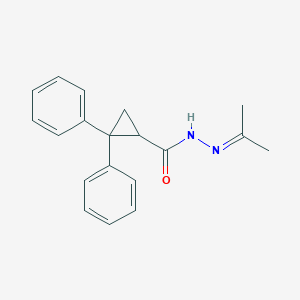
N-(1-methyl-4-piperidinyl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-methyl-4-piperidinyl)pentanamide, also known as NMP, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various research fields. NMP is a cyclic amide that belongs to the class of piperidine compounds. It is a white, crystalline powder that is soluble in water and organic solvents.
Wirkmechanismus
The mechanism of action of N-(1-methyl-4-piperidinyl)pentanamide is still not fully understood. However, studies have shown that it can bind to the sigma-1 receptor and modulate its activity. The sigma-1 receptor is known to play a crucial role in various cellular processes, including calcium signaling, neurotransmitter release, and protein folding. By modulating the activity of the sigma-1 receptor, N-(1-methyl-4-piperidinyl)pentanamide can potentially have significant implications in the treatment of various neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that N-(1-methyl-4-piperidinyl)pentanamide can have various biochemical and physiological effects. It has been shown to increase the release of dopamine, serotonin, and norepinephrine, which are neurotransmitters that play a crucial role in various physiological processes. Additionally, N-(1-methyl-4-piperidinyl)pentanamide has been shown to have antioxidant properties, which can potentially protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using N-(1-methyl-4-piperidinyl)pentanamide in lab experiments is its high affinity for the sigma-1 receptor. This makes it an ideal tool for studying the role of the sigma-1 receptor in various cellular processes. However, one of the limitations of using N-(1-methyl-4-piperidinyl)pentanamide is its potential toxicity. Studies have shown that high doses of N-(1-methyl-4-piperidinyl)pentanamide can be toxic to cells and can cause cell death.
Zukünftige Richtungen
There are several future directions that researchers can explore regarding the use of N-(1-methyl-4-piperidinyl)pentanamide. One of the primary directions is the development of new drugs that can target the sigma-1 receptor. N-(1-methyl-4-piperidinyl)pentanamide can potentially serve as a lead compound for the development of new drugs that can modulate the activity of the sigma-1 receptor. Additionally, researchers can explore the potential applications of N-(1-methyl-4-piperidinyl)pentanamide in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Further studies are needed to fully understand the mechanism of action of N-(1-methyl-4-piperidinyl)pentanamide and its potential applications in various research fields.
In conclusion, N-(1-methyl-4-piperidinyl)pentanamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various research fields. It has been extensively studied for its potential applications in the field of neuroscience, particularly in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. However, further studies are needed to fully understand the mechanism of action of N-(1-methyl-4-piperidinyl)pentanamide and its potential applications in various research fields.
Synthesemethoden
N-(1-methyl-4-piperidinyl)pentanamide can be synthesized using various methods. One of the most commonly used methods is the reaction between 1-methyl-4-piperidone and 1-bromopentane in the presence of a base such as potassium carbonate. The reaction yields N-(1-methyl-4-piperidinyl)pentanamide as the main product with a high yield.
Wissenschaftliche Forschungsanwendungen
N-(1-methyl-4-piperidinyl)pentanamide has been extensively studied for its potential applications in various research fields. One of its primary applications is in the field of neuroscience. N-(1-methyl-4-piperidinyl)pentanamide has been shown to have an affinity for the sigma-1 receptor, which is a protein that plays a crucial role in various neurological processes. Studies have shown that N-(1-methyl-4-piperidinyl)pentanamide can modulate the activity of the sigma-1 receptor, which can have significant implications in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Eigenschaften
IUPAC Name |
N-(1-methylpiperidin-4-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-3-4-5-11(14)12-10-6-8-13(2)9-7-10/h10H,3-9H2,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGUVYDFTLPORM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1CCN(CC1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-(1-{1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5161885.png)
![N-{2-[1-(3,5-dichlorophenyl)-1-methylethyl]-3-oxo-2,3,4,5,6,7-hexahydro-1H-isoindol-1-yl}acetamide](/img/structure/B5161893.png)

![N-(4-ethoxyphenyl)-4-methyl-N-[4-(1-pyrrolidinylcarbonyl)benzyl]benzenesulfonamide](/img/structure/B5161903.png)
![4-methyl-3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5161912.png)

![1-{[1-(3-chloro-4-methoxyphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B5161927.png)

![1-(3-{[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrobromide](/img/structure/B5161964.png)
![3-phenoxy-N-{1-[1-(2-pyrazinylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B5161967.png)
![3-ethyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B5161972.png)
![(3R*,4R*)-1-[(2-methoxy-5-pyrimidinyl)methyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5161977.png)
